4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
CAS No.: 2108847-62-5
Cat. No.: VC11637384
Molecular Formula: C9H16ClF2N
Molecular Weight: 211.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108847-62-5 |
|---|---|
| Molecular Formula | C9H16ClF2N |
| Molecular Weight | 211.7 |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (CAS: 2108847-62-5) possesses the molecular formula C₉H₁₆ClF₂N and a molecular weight of 211.7 g/mol . The bicyclo[2.2.2]octane framework imposes a highly strained, symmetrical structure, with the difluoromethyl group (-CF₂H) and amine moiety occupying adjacent positions on the bridgehead carbon (Figure 1). The hydrochloride salt enhances solubility in polar solvents, a critical feature for practical applications.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClF₂N | |
| Molecular Weight | 211.7 g/mol | |
| SMILES | C1CC2(CCC1(CC2)C(F)F)N.Cl | |
| InChIKey | UCZUVCWTOKXZTK-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, indicate distinct adduct-dependent behaviors. For instance, the [M+H]+ ion exhibits a CCS of 133.0 Ų, while the [M+Na]+ adduct shows increased CCS (139.7 Ų), reflecting sodium’s larger ionic radius . These predictions aid in mass spectrometry-based identification and quantification.
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.12453 | 133.0 |
| [M+Na]+ | 198.10647 | 139.7 |
| [M+NH4]+ | 193.15107 | 145.4 |
| [M-H]- | 174.10997 | 129.3 |
Synthesis and Production
Laboratory-Scale Synthesis
The parent amine, 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine, is typically synthesized via nucleophilic fluorination of a bicyclo[2.2.2]octane precursor. For example, diethylaminosulfur trifluoride (DAST) may introduce the difluoromethyl group at the 4-position, followed by amination at the bridgehead carbon. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Industrial Considerations
Large-scale production employs continuous-flow reactors to optimize exothermic fluorination steps, minimizing byproduct formation. Purification via recrystallization from ethanol/water mixtures ensures high purity (>95%), as commercial suppliers prioritize batch consistency for research applications.
Chemical Reactivity
Functional Group Transformations
The amine group participates in Schiff base formation with carbonyl compounds, enabling conjugation to biomolecules or polymers. Meanwhile, the difluoromethyl group exhibits limited reactivity under mild conditions but undergoes defluorination upon exposure to strong bases (e.g., LDA), yielding monofluorinated or non-fluorinated derivatives.
Comparative Reactivity with Analogues
Replacing the difluoromethyl group with -CF₃ (as in 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine) increases electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions. Conversely, the phenyl-substituted analogue (4-phenylbicyclo[2.2.2]octan-1-amine) displays enhanced π-stacking interactions, favoring applications in crystal engineering .
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